molecular formula C10H10F2O B6316376 4-(2,2-Difluorocyclopropyl)benzyl alcohol CAS No. 1889921-53-2

4-(2,2-Difluorocyclopropyl)benzyl alcohol

Cat. No.: B6316376
CAS No.: 1889921-53-2
M. Wt: 184.18 g/mol
InChI Key: QVRVGJIWMYOTEK-UHFFFAOYSA-N
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Description

4-(2,2-Difluorocyclopropyl)benzyl alcohol is a fluorinated aromatic alcohol of interest in advanced chemical and pharmaceutical research. The unique structural motif, featuring a benzyl alcohol group linked to a difluorinated cyclopropane ring, makes it a valuable building block in medicinal chemistry. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, where the difluorocyclopropyl group can enhance metabolic stability, influence lipophilicity, and modify the electronic properties of the resulting compound . The benzyl alcohol functional group is a versatile handle for further chemical transformations, including oxidation to aldehydes or carboxylic acids, and esterification or etherification to create diverse chemical libraries for activity screening . This compound is strictly for research applications, such as in drug discovery for the development of new active pharmaceutical ingredients (APIs), in material science for the creation of specialty polymers, and in agrochemistry. It is supplied for use by trained researchers in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2,2-difluorocyclopropyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-10(12)5-9(10)8-3-1-7(6-13)2-4-8/h1-4,9,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRVGJIWMYOTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 2,2 Difluorocyclopropyl Benzyl Alcohol and Analogues

Reactions Involving the Hydroxyl Group of the Benzyl (B1604629) Alcohol Moiety

The hydroxyl group of 4-(2,2-difluorocyclopropyl)benzyl alcohol undergoes typical reactions of a primary benzylic alcohol, including esterification, oxidation, etherification, and palladium-catalyzed functionalizations.

Esterification Processes and Utilization of Benzyl Esters as Protecting Groups

The esterification of this compound is a fundamental transformation, converting the alcohol into the corresponding ester. This reaction is not only a means of synthesizing various ester derivatives but also serves as a crucial strategy for protecting the hydroxyl group during multi-step syntheses. wikipedia.orgorganic-chemistry.org

Benzyl esters are widely employed as protecting groups for carboxylic acids due to their stability under various conditions and their susceptibility to cleavage under specific, mild conditions. organic-chemistry.orglibretexts.org The 4-(2,2-difluorocyclopropyl)benzyl ester, an analogue of the standard benzyl ester, can be introduced under several mild reaction conditions. nih.gov

Esterification Methods:

A common method for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. rug.nl For instance, the reaction of benzyl alcohol with acetic acid, catalyzed by a solid acid catalyst like macroporous p-hydroxy phenylsulfonic acid-formaldehyde resin, can produce benzyl acetate (B1210297) in high yield. rug.nlnih.gov Other methods include using reagents like 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine. organic-chemistry.org

The resulting 4-(2,2-difluorocyclopropyl)benzyl esters are stable to a range of reagents but can be cleaved when necessary. nih.gov A standard method for deprotection is hydrogenolysis, which involves catalytic hydrogenation over a palladium catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This process regenerates the carboxylic acid and produces 4-(2,2-difluorocyclopropyl)toluene as a byproduct.

Oxidative Transformations of the Benzyl Alcohol Unit

The primary alcohol functionality of this compound can be oxidized to yield either the corresponding aldehyde, 4-(2,2-difluorocyclopropyl)benzaldehyde, or the carboxylic acid, 4-(2,2-difluorocyclopropyl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Selective Oxidation to Aldehyde:

For the selective oxidation to the aldehyde, milder oxidizing agents are employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org Another approach involves photochemical oxidation using a photocatalyst like thioxanthenone with air as the oxidant. rsc.org

Oxidation to Carboxylic Acid:

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid, will oxidize the primary alcohol directly to the carboxylic acid. libretexts.orglibretexts.org This transformation typically proceeds through the intermediate aldehyde, which is further oxidized in situ. chemguide.co.uklibretexts.org The reaction is often carried out under reflux to ensure complete conversion. libretexts.org

Etherification Reactions (e.g., Formation of Dibenzyl Ether Derivatives)

The hydroxyl group of this compound can participate in etherification reactions to form various ether derivatives. A notable example is the formation of dibenzyl ether analogues, such as bis(4-(2,2-difluorocyclopropyl)benzyl) ether.

The Williamson ether synthesis is a classic method for preparing ethers, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org For the synthesis of bis(4-(2,2-difluorocyclopropyl)benzyl) ether, this compound would first be converted to its corresponding benzyl halide, which would then react with the sodium salt of the alcohol.

Alternatively, acid-catalyzed dehydration of the benzyl alcohol can lead to the formation of the corresponding dibenzyl ether. chemicalbook.com It is also worth noting that benzyl ethers can undergo dynamic trans-etherification, which is a useful process in the design of covalent adaptable networks. rsc.org

Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The benzylic alcohol group of this compound can be activated for such transformations. For instance, palladium-catalyzed Suzuki-Miyaura coupling can directly arylate benzyl alcohols to form diarylmethanes, proceeding via benzylic C-O activation. rsc.org

Furthermore, benzyl tosylates, which can be synthesized from the corresponding benzyl alcohols, are effective substrates in palladium-catalyzed difluoroolefination reactions. nih.gov Palladium catalysis also enables the coupling of benzyl indium reagents, generated from benzyl bromides, with aryl halides to produce diarylmethanes. nih.gov These methods offer a versatile approach to further functionalize the benzylic position of the molecule.

Reactions of the 2,2-Difluorocyclopropyl Ring System

The 2,2-difluorocyclopropyl group is a strained ring system that exhibits unique reactivity, primarily involving ring-opening transformations. rsc.orgrsc.org

Ring-Opening Pathways and Molecular Rearrangements

The gem-difluorocyclopropane ring is susceptible to ring-opening reactions under various conditions, including thermal, Lewis acidic, or transition-metal-catalyzed pathways. rsc.orgacs.org These reactions often proceed through cyclopropylcarbinyl cation-like intermediates, which can undergo facile rearrangements. researchgate.net

Transition metal catalysis, particularly with palladium or rhodium, has been extensively studied for the ring-opening of gem-difluorocyclopropanes. rsc.orgrsc.org These reactions can lead to a variety of products, including monofluoroalkenes, through single C-F bond cleavage. rsc.orgrsc.org For example, palladium-catalyzed cross-coupling reactions can utilize gem-difluorocyclopropanes as fluoroallylic synthons. rsc.org Rhodium-catalyzed cycloaddition reactions with olefins can lead to the formation of gem-difluorinated cyclopentanes. researchgate.net

The specific reaction pathway and resulting products are highly dependent on the catalyst system, reaction conditions, and the nature of the substituents on the cyclopropane (B1198618) ring. rsc.orgresearchgate.net

Functional Group Transformations with Preservation of the Difluorocyclopropane Core

A key aspect of the synthetic utility of this compound is the ability to perform chemical modifications on the benzyl alcohol moiety without disrupting the strained difluorocyclopropane ring.

Benzyl ethers are common protecting groups for alcohols, and their removal via catalytic hydrogenolysis is a fundamental transformation. In the context of molecules containing the 4-(2,2-difluorocyclopropyl)benzyl group, this reaction proceeds efficiently. The cleavage of the benzyl-oxygen bond is typically achieved using a palladium or platinum catalyst in the presence of hydrogen gas, yielding the corresponding alcohol and toluene. ambeed.com This method is advantageous as it is generally selective, leaving the robust difluorocyclopropane ring intact. researchgate.net The choice of catalyst, solvent, and reaction conditions can be optimized to ensure high yields and prevent unwanted side reactions. researchgate.netrsc.org For instance, Raney nickel has also been shown to be an effective catalyst for the hydrogenolysis of benzyl ethers. rsc.org

The reduction of carboxylic esters to primary alcohols is a crucial transformation in organic synthesis. For esters containing the 4-(2,2-difluorocyclopropyl)phenyl moiety, this reduction can be accomplished while preserving the difluorocyclopropane ring. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. libretexts.orgyoutube.com The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. youtube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org Another reagent, diisobutylaluminum hydride (DIBAL-H), can be used for the reduction of esters to aldehydes at low temperatures, which could then be further reduced to the alcohol if desired. youtube.com The preservation of the difluorocyclopropane ring during these reductions highlights its stability under these conditions.

Oxidative cleavage reactions involve the breaking of carbon-carbon bonds to form smaller, oxygenated molecules. fiveable.me While these reactions are typically applied to alkenes and alkynes, the principles can be relevant to the side chains of aromatic compounds. For a molecule like this compound, if an unsaturated side chain were present on the aromatic ring, it could be cleaved using reagents like ozone (O₃) or potassium permanganate (KMnO₄) without affecting the difluorocyclopropane or benzyl alcohol groups, provided the conditions are carefully controlled. masterorganicchemistry.comlibretexts.org The products of such cleavage are typically aldehydes, ketones, or carboxylic acids, depending on the structure of the starting material and the workup conditions. libretexts.org This selectivity allows for the modification of one part of the molecule while preserving the core structure.

Palladium-Catalyzed Processes Involving Gem-Difluorocyclopropanes (e.g., Defluorinative Alkylation, Hydroxylation)

The gem-difluorocyclopropane ring is not merely a stable spectator; it can actively participate in a variety of palladium-catalyzed transformations. These reactions often involve the cleavage of a carbon-fluorine bond and ring-opening of the cyclopropane.

Defluorinative Alkylation: Palladium-catalyzed defluorinative alkylation allows for the formation of valuable alkylated α-fluoroalkene motifs from gem-difluorocyclopropanes. nih.gov This process involves the ring-opening of the difluorocyclopropane and the introduction of an alkyl group. A notable strategy involves using hydrazones as the alkylating agent, which, in cooperation with a palladium catalyst and an N-heterocyclic carbene (NHC) ligand, can lead to branched alkylated products with high regioselectivity. nih.govresearchgate.net This method is applicable to a wide range of hydrazones and gem-difluorocyclopropanes under mild conditions. nih.gov

Defluorinative Hydroxylation: The synthesis of fluorinated cinnamyl alcohols can be achieved through the palladium-catalyzed hydroxylation of gem-difluorocyclopropanes. rsc.org This reaction utilizes water as the hydroxyl source and is notably mediated by carbon dioxide (CO₂). The process is highly chemoselective, avoiding the formation of ether byproducts. rsc.org The reaction proceeds via the activation of the C-C and C-F bonds of the cyclopropane by the palladium catalyst, while CO₂ is believed to activate the water molecule. rsc.org

ProcessKey ReagentsProduct TypeReference
Defluorinative AlkylationPd Catalyst, Hydrazone, NHC LigandAlkylated α-fluoroalkene nih.govresearchgate.net
Defluorinative HydroxylationPd Catalyst, H₂O, CO₂Fluorinated Cinnamyl Alcohol rsc.org
Defluorinative SulfonylationPd Catalyst, Sodium Sulfinates2-Fluoroallylic Sulfones acs.org
Cross-Coupling with gem-DiborylalkanesPd Catalyst, gem-Diborylalkanesgem-Diboryl-substituted Fluorinated Alkenes rsc.orgrsc.orgnih.gov

Reactivity as Michael Acceptors

The electron-withdrawing nature of the two fluorine atoms in a gem-difluorocyclopropane can activate the cyclopropane ring, enabling it to act as a Michael acceptor. While gem-difluoroalkenes are more commonly recognized as Michael acceptors, under certain conditions, the strained ring system of gem-difluorocyclopropanes can undergo nucleophilic attack. nih.gov For instance, methylene-gem-difluorocyclopropane derivatives have been shown to act as Michael acceptors, displaying selectivity towards thiol nucleophiles. researchgate.net This reactivity opens up possibilities for the synthesis of complex molecules through conjugate addition reactions.

Synergistic Reactivity Profiles Dictated by the Combined Difluorocyclopropyl and Benzyl Alcohol Frameworks

The presence of both the 2,2-difluorocyclopropyl group and the benzyl alcohol functionality within the same molecule gives rise to a synergistic reactivity profile. The benzyl alcohol moiety offers a site for traditional organic transformations such as oxidation, etherification, and esterification, which can be performed while preserving the difluorocyclopropane ring. researchgate.netnoaa.gov This allows for the late-stage functionalization of the molecule.

Conversely, the difluorocyclopropyl group can participate in unique palladium-catalyzed ring-opening reactions, providing access to a range of fluorinated alkenes. rsc.org The electronic properties of the difluorocyclopropyl group, being electron-withdrawing, can influence the reactivity of the aromatic ring and the benzyl alcohol. This interplay allows for a diverse range of chemical modifications, making this compound a versatile building block in the design and synthesis of novel chemical entities.

Applications of 4 2,2 Difluorocyclopropyl Benzyl Alcohol in Organic Synthesis

Function as a Versatile Synthetic Building Block for Fluorinated Organic Compounds

The 2,2-difluorocyclopropyl group is a bioisostere for various functional groups, offering a unique conformational rigidity and altered electronic properties. The presence of this moiety in 4-(2,2-Difluorocyclopropyl)benzyl alcohol makes it an attractive starting material for the synthesis of a wide range of fluorinated organic compounds.

The synthesis of the parent aldehyde, 4-(2,2-difluorocyclopropyl)benzaldehyde, is a key step. A common method involves the Wittig-type olefination of 4-formylbenzonitrile to yield 4-(2,2-difluorovinyl)benzonitrile, which can then be further elaborated. orgsyn.orgorgsyn.org The subsequent reduction of the aldehyde group to the corresponding benzyl (B1604629) alcohol is a standard transformation in organic synthesis, often achieved with high selectivity using reducing agents like sodium borohydride (B1222165). nih.gov

The benzyl alcohol functionality itself is a versatile handle for a variety of chemical transformations. It can be readily oxidized back to the aldehyde, converted to a leaving group for nucleophilic substitution reactions, or used in esterification and etherification reactions. For instance, the condensation of benzyl alcohols with various acids or activated acid derivatives is a common strategy for creating ester linkages, a prominent feature in many biologically active molecules, including pyrethroid insecticides. fluorine1.runih.govgoogle.comresearchgate.net

Role as an Intermediate in the Preparation of Advanced Chemical Entities

This compound serves as a crucial intermediate in multi-step synthetic sequences aimed at producing complex and high-value chemical entities, particularly in the agrochemical and pharmaceutical industries. The unique properties conferred by the difluorocyclopropyl group, such as increased metabolic stability and enhanced binding affinity, make it a desirable feature in drug candidates and pesticides.

One of the notable applications of substituted benzyl alcohols is in the synthesis of pyrethroid analogs. fluorine1.runih.govgoogle.comgoogle.com Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. The general structure of a pyrethroid consists of an acidic component linked via an ester bond to an alcohol component. By incorporating the 4-(2,2-difluorocyclopropyl)benzyl moiety as the alcohol component, novel pyrethroid analogs with potentially improved insecticidal activity, photostability, and a modified spectrum of action can be generated.

The synthesis of such analogs would typically involve the esterification of a suitable cyclopropanecarboxylic acid, such as chrysanthemic acid or its derivatives, with this compound. fluorine1.runih.gov This reaction can be carried out using various coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride. google.com

Contribution to the Elaboration of Diverse Chemical Scaffolds and Architectures

The structural rigidity and unique stereoelectronic nature of the 2,2-difluorocyclopropyl group make this compound a valuable tool for the construction of diverse and novel chemical scaffolds. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening.

The benzyl alcohol can be transformed into a variety of functional groups, enabling its incorporation into different types of molecular frameworks. For example, oxidation to the aldehyde allows for its participation in reactions like the Wittig reaction to form alkenes, or reductive amination to introduce nitrogen-containing substituents. orgsyn.orgorgsyn.org These transformations open up pathways to a wide range of heterocyclic and carbocyclic scaffolds.

The table below illustrates the potential for creating diverse derivatives from this compound, showcasing its versatility in elaborating different chemical architectures.

Starting MaterialReagent(s)Product TypePotential Scaffold
This compoundPCC or other oxidizing agentAldehydePrecursor for imines, oximes, etc.
This compoundThionyl chlorideBenzyl chlorideAlkylating agent for heterocycles
This compoundCarboxylic acid, DCC/DMAPEsterPyrethroid analogs, drug-like molecules
This compoundAlkyl halide, NaHEtherDiverse functionalized aromatics

The development of synthetic routes utilizing this compound continues to be an active area of research, driven by the ongoing demand for novel fluorinated compounds with unique biological activities and material properties. Its ability to serve as a versatile building block, a key intermediate, and a contributor to diverse chemical scaffolds solidifies its importance in modern organic synthesis.

Theoretical and Computational Investigations of 4 2,2 Difluorocyclopropyl Benzyl Alcohol

Conformational Analysis and Stereochemical Studies

The conformational landscape of 4-(2,2-Difluorocyclopropyl)benzyl alcohol is primarily dictated by the rotational freedom around the C(aryl)-C(methylene) and C(methylene)-O bonds, as well as the stereochemistry of the difluorocyclopropyl ring.

Conformational Analysis:

Computational studies on the parent molecule, benzyl (B1604629) alcohol, have revealed a flexible structure with a low barrier to interconversion between its various conformers. acs.org The most stable conformations are typically staggered, and the orientation of the hydroxyl group is influenced by a delicate balance of forces, including potential weak intramolecular interactions between the hydroxyl proton and the π-system of the benzene (B151609) ring. acs.org For this compound, the presence of the bulky and electron-withdrawing difluorocyclopropyl group at the para position is expected to influence the conformational preferences of the benzyl alcohol moiety. While direct intramolecular interactions between the cyclopropyl (B3062369) group and the hydroxymethyl substituent are unlikely due to their separation, the electronic perturbation of the benzene ring by the difluorocyclopropyl group could subtly alter the potential energy surface of the benzyl alcohol fragment.

The conformation of the hydroxymethyl group relative to the phenyl ring in substituted benzyl alcohols has been a subject of both experimental and theoretical investigations. For instance, in ortho-halogenated benzyl alcohols, a chiral conformation with an intramolecular hydrogen bond between the hydroxyl group and the halogen is favored. rsc.org Although the difluorocyclopropyl group in the para position of the title compound cannot form such direct hydrogen bonds, its strong electron-withdrawing nature will affect the electronic distribution in the phenyl ring, which in turn can influence the rotational barrier around the C(aryl)-C(methylene) bond. It is anticipated that, similar to benzyl alcohol, the conformations of this compound will be highly flexible, with several low-energy minima accessible at room temperature. acs.org

Stereochemical Studies:

The difluorocyclopropyl group introduces a stereogenic center at the C1 position of the cyclopropane (B1198618) ring, leading to the possibility of enantiomers. The synthesis of difluorocyclopropanes often proceeds through the addition of difluorocarbene to an alkene. The stereochemical outcome of such reactions is a critical aspect of their study. The preparation of enantiomerically enriched difluorocyclopropanes is an active area of research, often employing chiral catalysts or auxiliaries. nih.gov

Electronic Structure and Quantum Chemical Characterization

Quantum chemical calculations are essential for characterizing the electronic properties of this compound. Methods like Density Functional Theory (DFT) can provide detailed information on the molecule's geometry, charge distribution, and molecular orbitals. aun.edu.eg

The electronic structure of this molecule is a hybrid of its constituent parts. The benzyl alcohol moiety contributes an aromatic π-system and a polar C-O bond. The 2,2-difluorocyclopropyl group is a strong σ-electron withdrawing group due to the high electronegativity of the fluorine atoms. This substituent is expected to lower the energy of the molecular orbitals of the benzene ring and influence the charge distribution across the entire molecule. The para-position of the difluorocyclopropyl group will have a significant impact on the electronic properties of the benzylic carbon and the hydroxyl group.

Quantum chemical calculations can predict various parameters that describe the molecule's electronic character. These include bond lengths, bond angles, dihedral angles, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

The following table presents hypothetical, yet plausible, calculated geometric and electronic parameters for this compound, based on typical values for substituted benzyl alcohols and difluorocyclopropanes obtained from quantum chemical calculations.

ParameterPredicted Value
Geometric Parameters
C(aryl)-C(methylene) Bond Length~1.51 Å
C(methylene)-O Bond Length~1.43 Å
C-F Bond Length~1.35 Å
C(aryl)-C(methylene)-O Bond Angle~112°
Electronic Properties
Dipole Moment~2.5 - 3.5 D
HOMO Energy~ -8.5 to -9.5 eV
LUMO Energy~ -0.5 to -1.5 eV
HOMO-LUMO Gap~ 7.0 to 9.0 eV

These values are illustrative and would require specific DFT calculations for precise determination.

Mechanistic Investigations of Synthetic Reactions and Transformations

A plausible synthetic route to this compound would likely involve the difluorocyclopropanation of a suitable precursor, such as 4-vinylbenzyl alcohol or a protected derivative. The most common method for generating difluorocyclopropanes is the reaction of an alkene with difluorocarbene (:CF2). nih.govbeilstein-journals.org

A likely synthetic pathway would start with 4-vinylbenzaldehyde (B157712). The aldehyde group can be protected, for instance as an acetal, to prevent side reactions during the cyclopropanation step. The protected 4-vinylbenzaldehyde would then be reacted with a source of difluorocarbene. There are several reagents available for generating difluorocarbene, such as the Ruppert-Prakash reagent (TMSCF3) or sodium chlorodifluoroacetate (ClCF2CO2Na). researchgate.netorganic-chemistry.org The mechanism of difluorocarbene addition to the double bond is a concerted [2+1] cycloaddition.

Proposed Mechanistic Steps for Synthesis:

Protection of the Aldehyde: 4-vinylbenzaldehyde reacts with an alcohol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst to form the corresponding acetal.

Difluorocyclopropanation: The protected 4-vinylbenzaldehyde is treated with a difluorocarbene precursor. For example, using sodium chlorodifluoroacetate, the reaction would proceed as follows:

Thermal decomposition of ClCF2CO2Na generates difluorocarbene (:CF2) and carbon dioxide, along with sodium chloride.

The electrophilic difluorocarbene then attacks the electron-rich double bond of the styrene (B11656) derivative in a concerted fashion to form the difluorocyclopropane ring.

Deprotection: The protecting group is removed from the aldehyde, for example, by acid-catalyzed hydrolysis, to regenerate the aldehyde functionality.

Reduction: The aldehyde group of the resulting 4-(2,2-difluorocyclopropyl)benzaldehyde is then reduced to the corresponding benzyl alcohol using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4).

The mechanism of the key difluorocyclopropanation step has been studied computationally. DFT calculations can be used to model the transition state of the cycloaddition reaction and to understand the factors that influence its stereoselectivity. nih.gov

Molecular Modeling and Docking Studies for Structurally Related Bioactive Compounds

The difluorocyclopropyl motif is increasingly being incorporated into drug candidates to enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. Molecular modeling and docking studies are crucial tools for understanding how these modifications impact the interaction of a molecule with its biological target. nih.gov

While there are no specific docking studies reported for this compound, the principles can be illustrated by examining studies on structurally related bioactive compounds. For instance, fluorocyclopropyl analogs of the drug cabozantinib (B823) have been synthesized and studied. nih.gov Molecular docking simulations of these analogs into the active site of their target protein revealed that the fluorocyclopropane (B157604) moiety can serve as a bioisosteric replacement for other groups without disrupting key binding interactions. nih.gov

In a hypothetical scenario, if a bioactive compound containing a 4-substituted benzyl alcohol scaffold were identified, molecular modeling could be used to design analogs incorporating the 4-(2,2-difluorocyclopropyl) group. Docking simulations would then be performed to predict how this modification affects the binding mode and affinity of the compound for its target protein. These simulations calculate the binding energy, which provides an estimate of the strength of the interaction. openmedicinalchemistryjournal.com The results of such studies can guide the synthesis of new and potentially more potent drug candidates.

The following table outlines the typical steps and outcomes of a molecular docking study for a hypothetical bioactive analog of this compound.

StepDescriptionOutcome
1. Target Preparation The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are removed.A "clean" protein structure ready for docking.
2. Ligand Preparation A 3D model of the this compound analog is built and its energy is minimized.An optimized 3D structure of the ligand.
3. Docking Simulation The ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. The binding energy for each pose is calculated.A set of possible binding poses ranked by their predicted binding affinity (e.g., in kcal/mol).
4. Analysis of Results The best-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.An understanding of the molecular basis for the predicted binding and identification of key residues involved in the interaction.

These computational predictions can then be used to prioritize which analogs to synthesize and test experimentally, thereby accelerating the drug discovery process.

Future Perspectives in Research on 4 2,2 Difluorocyclopropyl Benzyl Alcohol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(2,2-difluorocyclopropyl)benzyl alcohol will likely prioritize efficiency, safety, and environmental sustainability. Current multistep syntheses can be resource-intensive, paving the way for the development of more streamlined and greener alternatives.

Future research could focus on one-pot tandem reactions that combine the formation of the difluorocyclopropyl group with the functionalization of the aromatic ring. nih.gov For instance, a process starting from a readily available aryl bromide could involve a palladium-catalyzed formylation using carbon monoxide and a formate (B1220265) reducing agent, followed by an in-situ reduction to the benzyl (B1604629) alcohol. google.com This approach would eliminate the need to isolate the intermediate aldehyde, saving time and resources. google.com

The principles of green chemistry will be central to developing new routes. This includes the use of solvent-free reaction conditions or employing environmentally benign solvents. mdpi.comnih.gov Catalysis will play a pivotal role, with an emphasis on heterogeneous catalysts that can be easily recovered and reused over multiple cycles, thereby minimizing waste. nih.govnih.gov For example, developing solid-supported catalysts for the key reaction steps could significantly enhance the industrial viability of the synthesis.

Synthetic Approach Description Potential Advantages Key Research Challenge
One-Pot Formylation-Reduction Conversion of 4-(2,2-difluorocyclopropyl)bromobenzene directly to the benzyl alcohol using a palladium catalyst with carbon monoxide and a formate source. google.comReduced reaction steps, time and energy savings, avoids isolation of potentially unstable aldehyde intermediate.Optimizing catalyst and reaction conditions for high chemoselectivity and yield.
Catalytic Oxidation of Toluene Derivative Selective oxidation of 4-(2,2-difluorocyclopropyl)toluene to the corresponding benzyl alcohol using molecular oxygen and a heterogeneous catalyst (e.g., supported palladium). mdpi.comUse of a cheap oxidant (O2), potential for solvent-free conditions, catalyst reusability. mdpi.comAchieving high selectivity for the alcohol over the aldehyde or carboxylic acid.
Biocatalytic Reduction Enzymatic reduction of 4-(2,2-difluorocyclopropyl)benzaldehyde using alcohol dehydrogenases (ADHs) or engineered microorganisms.High stereoselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), environmentally friendly.Enzyme stability, cost, and identifying an enzyme with high activity for the specific substrate.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate key synthetic steps, such as the initial cyclopropanation or subsequent functional group manipulations. nih.govDrastically reduced reaction times, improved yields, potential for solvent-free reactions. nih.govScale-up feasibility and ensuring uniform heating to prevent side reactions.

Exploration of Undiscovered Reactivity and Transformation Pathways

The interplay between the electron-withdrawing difluorocyclopropyl group and the reactive benzyl alcohol functionality suggests a rich and largely unexplored reaction chemistry. Future investigations will likely uncover novel transformation pathways unique to this specific substitution pattern.

The oxidation of the benzyl alcohol group is a fundamental transformation. While standard oxidants can produce the corresponding aldehyde and carboxylic acid, future work could explore selective photocatalytic oxidation methods. researchgate.netmdpi.com Using semiconductor-based photocatalysts under visible light irradiation could offer a green and highly selective pathway to the aldehyde, a valuable synthetic intermediate. researchgate.net The electronic nature of the difluorocyclopropyl substituent will undoubtedly influence the reaction kinetics and selectivity compared to simple benzyl alcohol. nih.gov

Beyond oxidation, acid-catalyzed transformations could lead to unexpected and potentially valuable molecular scaffolds. For example, reactions involving intramolecular cyclization or rearrangement could provide access to novel heterocyclic systems, a pathway observed in other substituted pyrrolinones. mdpi.com The unique strain and electronic properties of the difluorocyclopropyl ring might also be harnessed in transition-metal-catalyzed cross-coupling reactions or ring-opening transformations to generate other fluorinated structures.

Transformation Type Potential Reagents/Conditions Expected Product Class Research Goal
Selective Oxidation Photocatalysis (e.g., Ag/Pd/m-BiVO4), O2, visible light mdpi.com4-(2,2-Difluorocyclopropyl)benzaldehydeAchieve high selectivity (>99%) for the aldehyde, avoiding over-oxidation, under green conditions.
Esterification Solid acid catalysts (e.g., sulfated metal oxides), acetic acid nih.gov4-(2,2-Difluorocyclopropyl)benzyl acetate (B1210297)Develop a reusable catalyst for the efficient, solvent-free synthesis of ester derivatives. nih.gov
C-C Coupling Reactions Photocatalytic conditions, visible light researchgate.netDimerized products, e.g., hydrobenzoin (B188758) analoguesExplore the potential for forming C-C bonds via ketyl radical intermediates. researchgate.net
Acid-Catalyzed Rearrangement Strong acid (e.g., H2SO4), heat mdpi.comFused heterocyclic systemsInvestigate intramolecular cyclization pathways to construct novel, complex molecular architectures. mdpi.com
Nucleophilic Substitution Thionyl chloride followed by amines researchgate.net4-(2,2-Difluorocyclopropyl)benzylaminesSynthesize libraries of amine derivatives for biological screening.

Advanced Computational Modeling for Structure-Reactivity and Structure-Activity Relationship Elucidation

Computational chemistry is poised to become an indispensable tool in guiding future research on this compound. Advanced modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets, thereby accelerating discovery and reducing experimental costs.

Structure-Reactivity Relationships: Methods like Density Functional Theory (DFT) can be employed to model reaction pathways, such as oxidation or acid-catalyzed transformations. nih.gov By calculating the energies of transition states and intermediates, researchers can predict the most likely reaction outcomes and understand the electronic influence of the difluorocyclopropyl group. This predictive power can guide the design of experiments, focusing on the most promising synthetic routes. researchgate.net

Structure-Activity Relationships (SAR): In the context of medicinal chemistry, computational docking and molecular dynamics simulations can predict how this compound and its derivatives might bind to protein active sites. nih.govresearchgate.net The difluorocyclopropyl group is often used as a bioisostere for other chemical groups. Modeling can quantify its effect on binding affinity, conformation, and interactions within a binding pocket, such as the formation of hydrogen bonds or hydrophobic interactions. researchgate.netdrugdesign.org This is crucial for rationally designing new drug candidates. nih.govnih.gov

Computational Method Application Area Predicted Properties/Insights
Density Functional Theory (DFT) Reaction Mechanism AnalysisTransition state energies, reaction energy profiles, charge distribution, orbital interactions. nih.gov
Molecular Dynamics (MD) Simulation Protein-Ligand InteractionsBinding stability, conformational changes of the ligand and protein, role of solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Drug DesignCorrelation of molecular descriptors (e.g., lipophilicity, electronic properties) with biological activity. mdpi.com
Computational Fluid Dynamics (CFD) Process OptimizationModeling of flow and reaction kinetics in continuous-flow reactors for synthesis optimization. researchgate.net

Expansion of Synthetic Utility in Complex Molecule Synthesis and Materials Science

The true potential of this compound lies in its application as a versatile building block for more complex and high-value substances.

Complex Molecule Synthesis: In medicinal chemistry, the difluorocyclopropyl moiety is highly valued for its ability to enhance metabolic stability and modulate physicochemical properties. Future research will likely see the incorporation of the 4-(2,2-difluorocyclopropyl)benzyl scaffold into a wide range of biologically active molecules. For example, it could be used as a key fragment in the synthesis of novel inhibitors for targets like sodium-glucose co-transporter 1 (SGLT1) or ubiquitin-specific protease 1 (USP1), where benzyl groups are known to be important for activity. nih.govnih.gov

Materials Science: The unique electronic properties and rigidity of the difluorocyclopropyl group could be exploited in the design of novel organic materials. For instance, derivatives of this compound could be used to synthesize specialized polymers, liquid crystals, or functional coatings. Another avenue of exploration is the nonaqueous synthesis of nanomaterials, where benzyl alcohol itself has been used as a solvent and reactant. researchgate.netresearchgate.net The fluorinated analogue could lead to the formation of unique metal oxide or sulfide (B99878) nanocrystals with tailored electronic or optical properties. researchgate.net

Field of Application Potential Role of the Compound Example Target Molecule/Material Anticipated Benefit of the Difluorocyclopropyl Group
Medicinal Chemistry Key building block (synthon)Novel pyrimidine-based enzyme inhibitors nih.govImproved metabolic stability, enhanced binding affinity, modulation of lipophilicity. nih.gov
Agrochemicals Intermediate for pesticides/herbicidesPyrimidinone-based herbicides researchgate.netIncreased potency and favorable environmental profile.
Materials Science Monomer for functional polymersSpecialty polyesters or polyethersEnhanced thermal stability, unique dielectric properties, altered refractive index.
Nanomaterials Synthesis Solvent/precursor in nonaqueous sol-gel routes researchgate.netDoped metal sulfide nanocrystals (e.g., ZnS)Control over nanoparticle size, morphology, and surface chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2-difluorocyclopropyl)benzyl alcohol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of a fluorinated precursor or hydrolysis of ester derivatives. For example, ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3) can undergo hydrolysis under acidic conditions to yield the carboxylic acid intermediate, followed by reduction to the alcohol . Catalytic hydrogenation or borohydride-based reductions are common, but the difluorocyclopropyl group’s steric and electronic effects may require optimized temperatures (e.g., 0–6°C for stability) and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) and LC-MS. The difluorocyclopropyl group causes distinct splitting patterns in ¹⁹F NMR (e.g., coupling constants ~200–250 Hz), while benzyl protons appear as a singlet near δ 4.5–5.0 ppm in ¹H NMR . LC-MS with electrospray ionization (ESI) in positive mode can confirm molecular weight (expected [M+H]⁺ ~215.1) and detect impurities like unreacted esters or oxidation byproducts .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer : Store at 2–8°C in airtight, amber vials under nitrogen to prevent oxidation or moisture absorption. The compound is sensitive to acid chlorides and anhydrides, which may esterify the alcohol group. Stability tests under accelerated conditions (40°C/75% RH for 14 days) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How does the difluorocyclopropyl moiety influence reactivity in nucleophilic substitutions or cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluorocyclopropyl group reduces electron density at the benzyl position, slowing SN2 reactions but enhancing stability in Suzuki-Miyaura couplings. Computational studies (DFT) suggest a Hammett σₚ value ~0.8 for the substituent, favoring oxidative addition with Pd catalysts. Optimize ligand systems (e.g., SPhos or Xantphos) to mitigate steric hindrance from the cyclopropane ring .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Methodological Answer : Fluorinated byproducts (e.g., difluorocyclopropane-opening derivatives) may co-elute in HPLC. Use a C18 column with a trifluoroacetic acid (TFA)-modified mobile phase (0.1% TFA in acetonitrile/water) to improve separation. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate isomers .

Q. How can researchers design biological activity studies for this compound as a pharmaceutical intermediate?

  • Methodological Answer : Prioritize in vitro assays for cytotoxicity (MTT assay) and metabolic stability (microsomal incubation). The difluorocyclopropyl group may enhance membrane permeability, as seen in analogs like N-[(2,2-difluorocyclopropyl)methyl]carboxamide (patented for kinase inhibition). Use LC-MS/MS to monitor parent compound depletion in hepatocyte models .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer : Discrepancies often arise from residual moisture or catalyst poisoning. Conduct controlled experiments with Karl Fischer titration to ensure anhydrous conditions. Compare Pd/C vs. Raney nickel in hydrogenation: Pd/C typically achieves >80% yield at 50 psi H₂, while nickel may require higher pressures (100 psi) but avoids fluorinated ligand interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.